![molecular formula C14H20Cl2N2O2 B2483570 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride CAS No. 1049758-67-9](/img/structure/B2483570.png)

2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

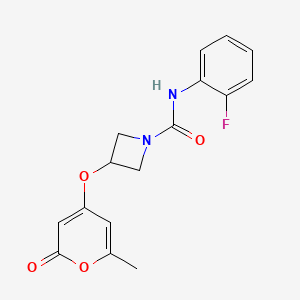

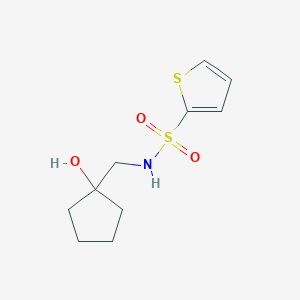

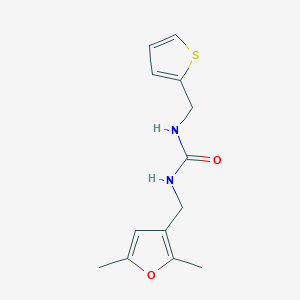

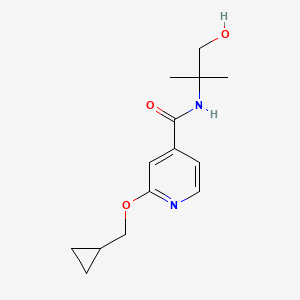

This compound belongs to a class of organic chemicals characterized by the presence of both acetamide and chloro functional groups, alongside a morpholine ring. These structural elements suggest potential applications in various fields, including material science, pharmaceuticals, and as corrosion inhibitors due to their unique interaction capabilities with metal surfaces and biological systems.

Synthesis Analysis

The synthesis of related acetamide derivatives often involves acetylation, esterification, and subsequent reactions to introduce the chloro and morpholine functionalities. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide, a compound with a similar structure, demonstrates the typical process involving chloracetyl chloride and morpholine derivatives through multiple reaction steps, achieving high yields and demonstrating the chemical versatility of the acetamide backbone in facilitating complex molecular constructions (Zhong-cheng & Wan-yin, 2002).

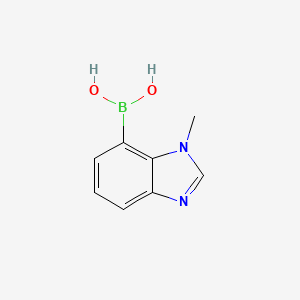

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by their ability to form stable conformations, which are essential for their biological activity and interaction with other molecules. Studies on similar compounds, such as N-[morpholino(phenyl)methyl]acetamide, provide insights into how these molecules interact with metal surfaces, indicating the importance of molecular orientation and the presence of functional groups in determining their chemical behavior and efficacy as corrosion inhibitors (Nasser & Sathiq, 2016).

Chemical Reactions and Properties

Acetamide derivatives participate in various chemical reactions, influenced by their functional groups. The presence of a chloro group and a morpholine ring can lead to reactions such as nucleophilic substitution, which are pivotal in further chemical modifications and the synthesis of more complex molecules. For example, the creation of corrosion inhibitors demonstrates how these chemical properties are harnessed, with compounds showing significant inhibition effects and adsorption behavior on metal surfaces, as observed in studies involving similar morpholinoacetamide compounds (Nasser & Sathiq, 2016).

Aplicaciones Científicas De Investigación

Herbicide Metabolism and Carcinogenicity

A study by Coleman et al. (2000) investigated the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride. This research explored the carcinogenic pathways of these herbicides in rats, emphasizing their complex metabolic activation and the production of potentially carcinogenic dialkylbenzoquinone imine (Coleman, S., Linderman, R., Hodgson, E., & Rose, R., 2000).

Corrosion Inhibition

Nasser and Sathiq (2016) studied the effects of N-[morpholin-4-yl(phenyl)methyl]acetamide, a compound closely related to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride, as a corrosion inhibitor for mild steel in hydrochloric acid. Their findings indicate that this compound exhibits significant inhibition efficiency, providing insights into its potential application in materials protection (Nasser, A., & Sathiq, M. A., 2016).

DNA and Protein Binding Studies

Research by Raj (2020) on derivatives of N-(4-hydroxy-3-(morpholino(phenyl)methyl)phenyl) acetamide, similar in structure to the compound , delved into their DNA-binding interactions. This study suggests potential applications in molecular biology and pharmacology, particularly in understanding how such compounds interact with DNA and proteins (Raj, N., 2020).

Antimalarial Activity

Werbel et al. (1986) synthesized compounds related to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride, evaluating their antimalarial activities. Their findings highlight the potential therapeutic applications of these compounds against malaria (Werbel, L. M., Cook, P. D., Elslager, E., et al., 1986).

Antimicrobial Activity

Jayadevappa et al. (2012) synthesized analogues of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamide and tested their antimicrobial activity. This research provides a foundation for exploring the antimicrobial properties of compounds structurally similar to 2-chloro-N-{[2-(morpholin-4-ylmethyl)phenyl]methyl}acetamide hydrochloride (Jayadevappa, H., Nagendrappa, G., Umesh, S., & Chandrashekar, S., 2012).

Fungal Infections

A study by Bardiot et al. (2015) on 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, closely related to the compound , revealed their efficacy as antifungal agents. This research is particularly relevant for the development of new treatments for fungal infections (Bardiot, D., Thevissen, K., De Brucker, K., et al., 2015).

Propiedades

IUPAC Name |

2-chloro-N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]acetamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O2.ClH/c15-9-14(18)16-10-12-3-1-2-4-13(12)11-17-5-7-19-8-6-17;/h1-4H,5-11H2,(H,16,18);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPOXWDDHVHYOLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2CNC(=O)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-2-cyano-3-[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]acrylic acid](/img/structure/B2483495.png)

![[1,4'-Bipiperidine]-2,6-dione hydrochloride](/img/structure/B2483496.png)

![8-fluoro-2-(pyrimidine-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2483502.png)

![8-bromo-7-{2-[(5-chloro-2-methoxyphenyl)amino]ethyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2483507.png)

![7-(3,4-dimethoxyphenyl)-2-methyl-5-(1-phenylethyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2483508.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B2483509.png)